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An In-Depth Technical Guide to the History and Development of Avibactam

Avibactam is a pivotal, non-β-lactam β-lactamase inhibitor that has significantly advanced the

treatment of infections caused by multidrug-resistant Gram-negative bacteria.[1][2][3]

Developed to counteract the escalating threat of antibiotic resistance, Avibactam restores the

efficacy of β-lactam antibiotics by inhibiting a wide spectrum of β-lactamase enzymes. This

guide provides a comprehensive overview of its history, mechanism of action, key experimental

data, and development timeline for researchers, scientists, and drug development

professionals.

History and Development Timeline
Avibactam was jointly developed by Actavis (now Teva Pharmaceutical Industries) and

AstraZeneca.[3] Its development was a direct response to the growing prevalence of Gram-

negative bacteria producing β-lactamase enzymes, which confer resistance to many

cephalosporin antibiotics.[3]

Key Development Milestones:

Preclinical Development: Early research identified Avibactam, a member of the

diazabicyclooctanes (DBOs) class, as a potent inhibitor of Ambler class A, class C, and

some class D β-lactamases.[1][2][4] Its unique, covalent, and reversible mechanism of

inhibition set it apart from earlier β-lactamase inhibitors like clavulanic acid and tazobactam.

[1][2][5]
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Clinical Trials: Avibactam entered Phase II and III clinical trials in combination with β-lactam

antibiotics, primarily ceftazidime and ceftaroline.[4] These trials demonstrated its efficacy and

safety in treating complicated intra-abdominal infections (cIAI) and complicated urinary tract

infections (cUTI).[5][6] For instance, a Phase II trial for cUTI showed that ceftazidime-

avibactam had comparable microbiological success rates to imipenem-cilastatin (70.5% and

71.4%, respectively).[5] Similarly, in a Phase II study for cIAI, ceftazidime-avibactam plus

metronidazole had clinical success rates comparable to meropenem (91.2% and 93.4%,

respectively).[5]

Initial FDA Approval (2015): The combination of ceftazidime and Avibactam, branded as

Avycaz, received its first FDA approval on February 25, 2015.[3][6][7] This approval was for

the treatment of cUTI, including pyelonephritis, and cIAI (in combination with metronidazole)

in adults.[3][6] The approval was granted under the Qualified Infectious Disease Product

(QIDP) designation, which provided for priority review.[6]

Label Expansion for Pneumonia (2018): In February 2018, the FDA approved Avycaz for the

treatment of hospital-acquired bacterial pneumonia and ventilator-associated bacterial

pneumonia (HABP/VABP) in adults.[8][9]

Pediatric Approval (2019): In March 2019, the FDA expanded the label for ceftazidime-

avibactam to include pediatric patients aged 3 months and older for cUTI and cIAI.[9]

Combination with Aztreonam: Avibactam has also been developed in combination with

aztreonam to target metallo-β-lactamase (MBL)-producing bacteria. Positive results from

Phase 3 trials (REVISIT and ASSEMBLE) for this combination were announced in June

2023.[10] The combination of aztreonam and Avibactam, under the brand name Emblaveo,

was approved by the FDA on February 7, 2025, for treating complicated intra-abdominal

infections in patients 18 years and older with limited treatment options.[11]

Mechanism of Action
Avibactam works by inhibiting β-lactamase enzymes, which bacteria produce to hydrolyze and

inactivate β-lactam antibiotics. Unlike traditional β-lactamase inhibitors, Avibactam does not

have a β-lactam core.[1] Its mechanism is a unique covalent but reversible process.
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Acylation: The active site serine residue of the β-lactamase enzyme attacks the carbonyl

group of Avibactam's urea moiety. This leads to the opening of Avibactam's

diazabicyclooctane ring and the formation of a stable, covalent acyl-enzyme intermediate.[1]

[5]

Inhibition: This covalent bond effectively sequesters the β-lactamase, preventing it from

degrading the partner β-lactam antibiotic (e.g., ceftazidime).[5][12]

Reversibility (Recyclization): The reaction is slowly reversible. Instead of hydrolysis, which

would consume the inhibitor, the Avibactam ring can reform (recyclize), releasing the intact

inhibitor and the active enzyme.[1][2] However, this deacylation process is significantly

slower than the initial acylation, ensuring potent inhibition. For the TEM-1 enzyme, the

deacylation half-life for the avibactam-enzyme complex was measured at 7 days, compared

to just 7 minutes for clavulanic acid.[4][5]

This mechanism allows Avibactam to protect the β-lactam antibiotic, which can then bind to

penicillin-binding proteins (PBPs) and disrupt bacterial cell wall synthesis, leading to bacterial

cell death.[12]
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Mechanism of Action for Avibactam and Partner Antibiotic.
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Quantitative Data from Key Studies
The efficacy of Avibactam is demonstrated by its ability to significantly lower the Minimum

Inhibitory Concentrations (MICs) of partner antibiotics against resistant bacterial strains.

Table 1: In Vitro Activity of Ceftazidime-Avibactam against Enterobacteriaceae

Bacterial Species Ceftazidime MIC90 (μg/mL)
Ceftazidime-Avibactam (4
μg/mL) MIC90 (μg/mL)

Escherichia coli >128 1

Klebsiella pneumoniae >128 2

Enterobacter cloacae >128 1

Proteus mirabilis 16 0.5

Data adapted from various in vitro studies. MIC90 represents the concentration required to

inhibit 90% of isolates.[13][14]

Table 2: In Vitro Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa

Resistance Profile Ceftazidime MIC90 (μg/mL)
Ceftazidime-Avibactam (4
μg/mL) MIC90 (μg/mL)

All Isolates 64 16

Ceftazidime-Resistant >128 32

Data adapted from various in vitro studies. Note: The effect on P. aeruginosa can be more

variable due to other resistance mechanisms like efflux pumps.[14]

Experimental Protocols
Antimicrobial Susceptibility Testing
A fundamental experiment in the development of Avibactam was the determination of its effect

on the MIC of partner β-lactams.
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Protocol: Broth Microdilution Method (as per CLSI guidelines)[1]

Preparation of Bacterial Inoculum:

Isolate and grow bacterial colonies on appropriate agar plates overnight.

Prepare a bacterial suspension in a saline or broth solution, adjusting the turbidity to

match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in

the test wells.

Preparation of Antibiotic Plates:

Use 96-well microtiter plates.

Prepare serial two-fold dilutions of the β-lactam antibiotic (e.g., ceftazidime) in cation-

adjusted Mueller-Hinton broth.

To each well, add Avibactam to a fixed concentration (typically 4 μg/mL).[1][14]

Include control wells: a growth control (no antibiotic) and a sterility control (no bacteria).

Inoculation and Incubation:

Inoculate each well with the prepared bacterial suspension.

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

Reading and Interpretation:

The MIC is determined as the lowest concentration of the β-lactam antibiotic that

completely inhibits visible bacterial growth.

The results are compared to established breakpoints from bodies like the Clinical and

Laboratory Standards Institute (CLSI) to classify the isolate as susceptible, intermediate,

or resistant.[1]
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Workflow for MIC Determination via Broth Microdilution.

In Vivo Efficacy Studies
Animal models were crucial for establishing the pharmacokinetic/pharmacodynamic (PK/PD)

targets of Avibactam.

Protocol: Neutropenic Mouse Thigh Infection Model[15]
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Inducing Neutropenia: Mice are rendered neutropenic by injecting them with

cyclophosphamide on days -4 and -1 before infection. This mimics the immunocompromised

state of some patients.

Infection: On day 0, mice are inoculated in the thigh muscle with a standardized suspension

of a β-lactam-resistant bacterial strain (e.g., P. aeruginosa).

Treatment: At a set time post-infection (e.g., 2 hours), treatment begins. Groups of mice

receive different fractionated doses of Avibactam (e.g., the same total daily dose given

every 2 hours vs. every 8 hours) in combination with a fixed dosing schedule of the partner

antibiotic (e.g., ceftazidime).[15]

Assessment: At 24 hours post-treatment initiation, mice are euthanized, and their thighs are

homogenized. The bacterial load (CFU/thigh) is quantified by plating serial dilutions.

Analysis: The change in bacterial load (log₁₀ CFU) is correlated with various PK/PD indices

for Avibactam, such as the percentage of the dosing interval that the free drug concentration

remains above a critical threshold (%fT > Cₜ). This helps determine the optimal dosing

strategy to achieve bacterial killing.[15]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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